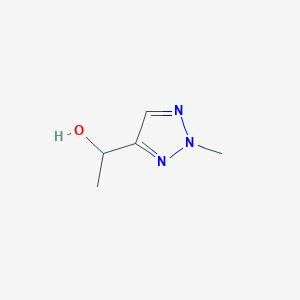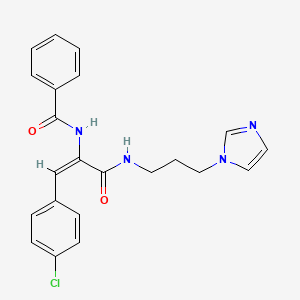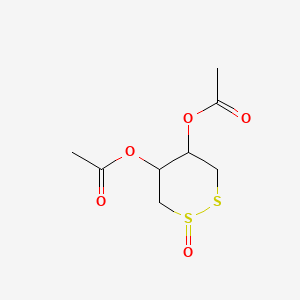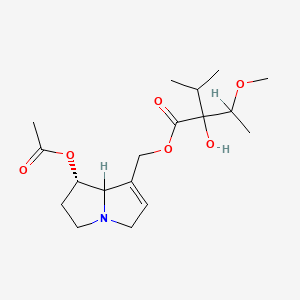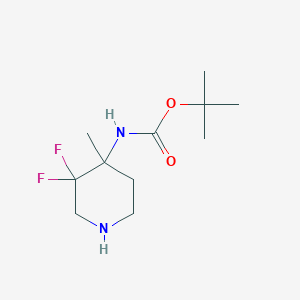![molecular formula C24H15BrO B15197663 4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan](/img/structure/B15197663.png)
4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4’-Bromo-[1,1’-biphenyl]-3-yl)dibenzo[b,d]furan is a chemical compound with the molecular formula C18H11BrO It is a derivative of dibenzofuran, which is a heterocyclic organic compound This compound is characterized by the presence of a bromine atom attached to a biphenyl group, which is further connected to a dibenzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Bromo-[1,1’-biphenyl]-3-yl)dibenzo[b,d]furan typically involves the following steps:
Bromination of Biphenyl: The initial step involves the bromination of biphenyl to introduce a bromine atom at the desired position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Coupling Reaction: The brominated biphenyl is then subjected to a coupling reaction with dibenzofuran. This can be done using a palladium-catalyzed Suzuki coupling reaction, where the brominated biphenyl reacts with dibenzofuran in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure 4-(4’-Bromo-[1,1’-biphenyl]-3-yl)dibenzo[b,d]furan.
Industrial Production Methods
In an industrial setting, the production of 4-(4’-Bromo-[1,1’-biphenyl]-3-yl)dibenzo[b,d]furan may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems. The use of high-throughput purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4’-Bromo-[1,1’-biphenyl]-3-yl)dibenzo[b,d]furan can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Aplicaciones Científicas De Investigación
4-(4’-Bromo-[1,1’-biphenyl]-3-yl)dibenzo[b,d]furan has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-(4’-Bromo-[1,1’-biphenyl]-3-yl)dibenzo[b,d]furan exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)dibenzo[b,d]furan
- 4-(5-Bromo-[1,1’-biphenyl]-2-yl)dibenzo[b,d]furan
- 4-(4-Bromophenyl)-2,3-dihydro-1H-benzo[b][1,4]dioxepin
Uniqueness
4-(4’-Bromo-[1,1’-biphenyl]-3-yl)dibenzo[b,d]furan is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the bromine atom and the biphenyl group connected to the dibenzofuran moiety makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C24H15BrO |
|---|---|
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
4-[3-(4-bromophenyl)phenyl]dibenzofuran |
InChI |
InChI=1S/C24H15BrO/c25-19-13-11-16(12-14-19)17-5-3-6-18(15-17)20-8-4-9-22-21-7-1-2-10-23(21)26-24(20)22/h1-15H |
Clave InChI |
AOSMFTPKRRRYLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC(=C4)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


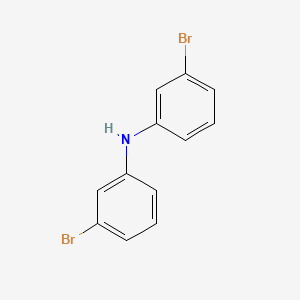

![(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B15197600.png)
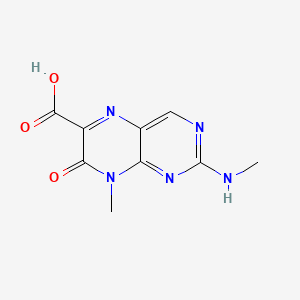
![1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one](/img/structure/B15197622.png)
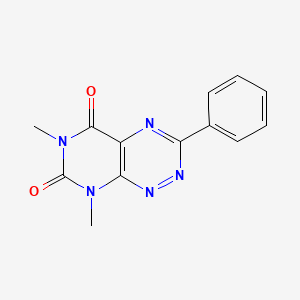
![4-nitro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15197645.png)
